molecular formula C19H22N2O4S B248345 1-{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-2-PHENYL-1-ETHANONE

1-{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-2-PHENYL-1-ETHANONE

Cat. No.: B248345
M. Wt: 374.5 g/mol
InChI Key: AEUIFIZEIBNQIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-2-PHENYL-1-ETHANONE is a compound that belongs to the class of piperazine derivatives Piperazines are known for their wide range of biological and pharmaceutical activities

Preparation Methods

The synthesis of 1-{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-2-PHENYL-1-ETHANONE involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization results in the desired compound .

Chemical Reactions Analysis

1-{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-2-PHENYL-1-ETHANONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, where the sulfonyl or acetyl groups can be replaced with other functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-2-PHENYL-1-ETHANONE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-2-PHENYL-1-ETHANONE involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, depending on the target and pathway involved .

Comparison with Similar Compounds

1-{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-2-PHENYL-1-ETHANONE can be compared with other piperazine derivatives such as:

  • 1-(4-Methoxyphenyl)piperazine
  • 1-(4-Chlorophenyl)piperazine
  • 1-(4-Nitrophenyl)piperazine

These compounds share a similar piperazine core but differ in their substituents, which can significantly impact their chemical properties and biological activities.

Properties

Molecular Formula

C19H22N2O4S

Molecular Weight

374.5 g/mol

IUPAC Name

1-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-2-phenylethanone

InChI

InChI=1S/C19H22N2O4S/c1-25-17-7-9-18(10-8-17)26(23,24)21-13-11-20(12-14-21)19(22)15-16-5-3-2-4-6-16/h2-10H,11-15H2,1H3

InChI Key

AEUIFIZEIBNQIQ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CC3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CC3=CC=CC=C3

Origin of Product

United States

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